![molecular formula C7H16N2 B1328916 1-(3-Aminopropyl)pyrrolidine CAS No. 23159-07-1](/img/structure/B1328916.png)
1-(3-Aminopropyl)pyrrolidine
Overview
Description
1-(3-Aminopropyl)pyrrolidine is a chemical compound with the empirical formula C7H16N2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
While specific synthesis methods for 1-(3-Aminopropyl)pyrrolidine were not found, it’s known that pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . It can react with other chemicals to form new compounds. For example, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to get 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene .
Molecular Structure Analysis
The molecular weight of 1-(3-Aminopropyl)pyrrolidine is 128.22 . The SMILES string representation is NCCCN1CCCC1 .
Chemical Reactions Analysis
1-(3-Aminopropyl)pyrrolidine can react with other chemicals to form new compounds. For example, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to get 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene .
Physical And Chemical Properties Analysis
1-(3-Aminopropyl)pyrrolidine is a liquid at 20°C . It has a boiling point of 82°C/20 mmHg and a flash point of 66°C . The specific gravity at 20/20 is 0.90, and the refractive index is 1.47 .
Scientific Research Applications
Organic Synthesis
“1-(3-Aminopropyl)pyrrolidine” is used as an important raw material and intermediate in organic synthesis . It can be used to make other chemicals .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical drugs .
Agrochemicals
“1-(3-Aminopropyl)pyrrolidine” is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases .
Dyestuff
In the dyestuff industry, this compound is used as a raw material . Dyes are used in a variety of industries, including textiles, plastics, and food .
Chemical Reactions
It can react with other compounds to form new substances. For example, it can react with “7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” to get a new compound .
Research and Development
“1-(3-Aminopropyl)pyrrolidine” is often used in research and development laboratories. It’s used in the synthesis of new compounds and in the testing of chemical reactions .
Safety and Hazards
1-(3-Aminopropyl)pyrrolidine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Future Directions
While specific future directions for 1-(3-Aminopropyl)pyrrolidine were not found, it’s known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that 1-(3-Aminopropyl)pyrrolidine and similar compounds could continue to be important in the development of new drugs.
Mechanism of Action
Target of Action
1-(3-Aminopropyl)pyrrolidine, also known as 3-(pyrrolidin-1-yl)propan-1-amine, is a compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff It’s noted that it may have an effect on the respiratory system .
Mode of Action
It’s used as a raw material and intermediate in various chemical reactions . For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to produce a specific compound .
Biochemical Pathways
As an intermediate, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific compounds it’s used to synthesize .
Action Environment
1-(3-Aminopropyl)pyrrolidine is sensitive to air and should be stored under inert gas at 2–8 °C . Environmental factors such as temperature, humidity, and exposure to air could potentially influence its action, efficacy, and stability .
properties
IUPAC Name |
3-pyrrolidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-3-7-9-5-1-2-6-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWZBGZWHDNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066861 | |
Record name | 1-Pyrrolidinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)pyrrolidine | |
CAS RN |
23159-07-1 | |
Record name | 1-Pyrrolidinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23159-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinepropanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023159071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Aminopropyl)pyrrolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pyrrolidinepropanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pyrrolidinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(3-Aminopropyl)pyrrolidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVG588X45L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-(3-Aminopropyl)pyrrolidine influence its adsorption on a platinum surface?
A: While the provided research abstract [] doesn't delve into specific structural influences on adsorption, it hints at the importance of molecular structure by comparing the adsorption behavior of 1-(3-Aminopropyl)pyrrolidine with 1-(2-cyanoethyl)-pyrrolidine on a smooth platinum surface. The presence of the amine group in 1-(3-Aminopropyl)pyrrolidine likely plays a significant role in its interaction with platinum. Further research, potentially employing techniques like surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS), would be needed to elucidate the specific adsorption mechanism and the influence of the amine group's position within the molecule.
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